molecular formula C9H8ClF3N2 B12285376 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine

Cat. No.: B12285376
M. Wt: 236.62 g/mol
InChI Key: LFSFGEMICJLEPJ-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine is a chemical compound with the molecular formula C11H11ClF3N It is characterized by the presence of a cyclopropane ring attached to a pyridine ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

The synthesis of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chloro-5-(trifluoromethyl)pyridine, which is a key intermediate.

    Cyclopropanation: The cyclopropane ring is introduced through a cyclopropanation reaction. This can be achieved using reagents such as diazomethane or other cyclopropanating agents.

    Amination: The final step involves the introduction of the amine group. This can be done through nucleophilic substitution reactions using appropriate amine sources.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chlorine atom in the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features may offer advantages.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine can be compared with other similar compounds, such as:

    3-Chloro-5-(trifluoromethyl)pyridin-2-amine: This compound lacks the cyclopropane ring but shares the pyridine ring with chlorine and trifluoromethyl substitutions.

    2-Amino-3-chloro-5-(trifluoromethyl)pyridine: Similar to the above compound but with an amino group instead of the cyclopropane ring.

    4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl): This compound has additional substitutions on the pyridine ring, leading to different properties and applications.

The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H8ClF3N2

Molecular Weight

236.62 g/mol

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine

InChI

InChI=1S/C9H8ClF3N2/c10-6-3-5(9(11,12)13)4-15-7(6)8(14)1-2-8/h3-4H,1-2,14H2

InChI Key

LFSFGEMICJLEPJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=C(C=N2)C(F)(F)F)Cl)N

Origin of Product

United States

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